molecular formula C6H14O2 B2572651 4-Methylpentane-1,3-diol CAS No. 54876-99-2

4-Methylpentane-1,3-diol

Cat. No.: B2572651
CAS No.: 54876-99-2
M. Wt: 118.176
InChI Key: DCBLTYZAUIEBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpentane-1,3-diol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH). This compound is also known by its systematic name, 2-methyl-2,4-pentanediol. It is a white crystalline solid with a sweet taste and is commonly used in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,3-diol can be synthesized through various methods. One common method involves the hydroxylation of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method is the acid-catalyzed hydrolysis of an epoxide .

Industrial Production Methods: In industrial settings, this compound is produced through the hydration of 4-methylpentene-1,3-diol under acidic conditions. This process involves the addition of water to the double bond of the alkene, resulting in the formation of the diol .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylpentane-1,3-diol has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is employed in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Methylpentane-1,3-diol involves its interaction with various molecular targets and pathways. As a diol, it can form hydrogen bonds with other molecules, influencing their physical and chemical properties. This compound can also act as a reducing agent, donating electrons in redox reactions .

Comparison with Similar Compounds

Uniqueness: 4-Methylpentane-1,3-diol is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, boiling point, and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-methylpentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLTYZAUIEBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54876-99-2
Record name 4-methylpentane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.